2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the acetamide moiety. One common method for synthesizing tetrazole derivatives is by using triethyl orthoformate and sodium azide . Another approach involves the reaction of alcohols and aldehydes with isocyanides . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity on a large scale. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors . This interaction can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide.
Imidazole Derivatives: Compounds containing the imidazole ring, such as clemizole and etonitazene.
Uniqueness
2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific combination of the tetrazole ring and the acetamide moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H17N5O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H17N5O/c27-21(23-18-11-13-19(14-12-18)26-15-22-24-25-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,27) |
InChI Key |
WXAXWZIADUHUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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